molecular formula C22H27N5O2 B6455094 2-[5-(3,5-dimethyl-1,2-oxazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-(propan-2-yl)-1H-1,3-benzodiazole CAS No. 2549025-59-2

2-[5-(3,5-dimethyl-1,2-oxazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-(propan-2-yl)-1H-1,3-benzodiazole

Cat. No.: B6455094
CAS No.: 2549025-59-2
M. Wt: 393.5 g/mol
InChI Key: RURIZNDCCSZEPC-UHFFFAOYSA-N
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Description

1,3-Oxazoles are a type of heterocyclic compound that contain an oxygen atom and a nitrogen atom in a five-membered ring . They are used in a variety of applications, including in the synthesis of pharmaceuticals . Benzodiazoles are another type of heterocyclic compound, containing a benzene ring fused to a diazole ring.


Synthesis Analysis

The synthesis of 1,3-oxazoles can be achieved through several methods, including the Van Leusen Oxazole Synthesis . This involves the reaction of tosylmethyl isocyanide (TosMIC) with aromatic aldehydes to give 5-aryloxazoles .


Molecular Structure Analysis

The molecular structure of 1,3-oxazoles consists of a five-membered ring with an oxygen atom and a nitrogen atom . The structure of benzodiazoles consists of a benzene ring fused to a diazole ring.


Chemical Reactions Analysis

1,3-Oxazoles can undergo a variety of chemical reactions, including direct arylation at both the C-5 and C-2 positions . This can be achieved using task-specific phosphine ligands .


Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3-oxazoles and benzodiazoles would depend on their specific chemical structure. For example, the density and boiling point of 4-ethyl-2,5-dimethyloxazole are 0.956±0.06 g/cm3 and 160.4±9.0 °C, respectively .

Properties

IUPAC Name

(3,5-dimethyl-1,2-oxazol-4-yl)-[2-(1-propan-2-ylbenzimidazol-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O2/c1-13(2)27-19-8-6-5-7-18(19)23-22(27)26-11-16-9-25(10-17(16)12-26)21(28)20-14(3)24-29-15(20)4/h5-8,13,16-17H,9-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RURIZNDCCSZEPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)N2CC3CN(CC3C2)C4=NC5=CC=CC=C5N4C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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